molecular formula C11H11N3O2 B14923779 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole CAS No. 29334-65-4

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole

Cat. No.: B14923779
CAS No.: 29334-65-4
M. Wt: 217.22 g/mol
InChI Key: QMZNMSDEDVOGRJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29334-65-4

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14(15)16/h3-7H,1-2H3

InChI Key

QMZNMSDEDVOGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C

solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Contextualization of Pyrazole Derivatives in Academic Research

Pyrazole (B372694), a five-membered heterocyclic organic compound with two adjacent nitrogen atoms, forms the core of a vast array of derivatives that are a cornerstone of modern medicinal and materials chemistry. researchgate.netglobalresearchonline.net The pyrazole nucleus is considered an influential scaffold, drawing significant attention from researchers due to the broad spectrum of biological activities its derivatives exhibit. globalresearchonline.net

Academic research has extensively documented the diverse pharmacological activities of pyrazole derivatives. globalresearchonline.netnih.gov These activities are wide-ranging and include anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. nih.govjocpr.com This versatility has led to the successful development of several commercial drugs incorporating the pyrazole moiety, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant. nih.gov Beyond pharmaceuticals, pyrazole derivatives have found utility in agrochemicals and as functional materials like fluorescent substances and dyes. researchgate.netglobalresearchonline.net The adaptability of the pyrazole ring, which allows for various substitution reactions, provides chemists with ample opportunities to design and synthesize novel compounds with tailored properties. nih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives

Biological Activity Description
Anti-inflammatory Inhibition of inflammatory pathways, exemplified by drugs like Celecoxib. jocpr.comnih.gov
Anticancer Cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.gov
Antimicrobial Activity against bacterial and fungal strains. globalresearchonline.netmdpi.com
Anticonvulsant Efficacy in suppressing or reducing the severity of seizures. researchgate.net
Analgesic Pain-relieving properties. jocpr.com
Antiviral Inhibition of viral replication. nih.gov
Enzyme Inhibition Targeted inhibition of specific enzymes involved in disease processes. globalresearchonline.net

The Significance of N Arylated Pyrazoles in Chemical Science

The introduction of an aryl group onto a nitrogen atom of the pyrazole (B372694) core—a process known as N-arylation—is a significant structural modification that profoundly influences the compound's properties. N-arylated pyrazoles are a prominent subclass, with the aryl substituent playing a crucial role in modulating biological activity and physicochemical characteristics. The synthesis of these compounds has been a focus of methodological development, with techniques such as copper-catalyzed N-arylation of pyrazoles with aryl halides being established to facilitate their creation. organic-chemistry.org

The N-aryl group can influence the molecule's steric and electronic properties, which in turn affects how it interacts with biological targets. orientjchem.org For instance, 1-N-arylpyrazole derivatives have been reported to exhibit sedative, analgesic, and hypnotic activities. orientjchem.org The ability to functionalize the N-aryl ring itself provides a route to fine-tune the molecule's properties further. Research has demonstrated methods for the directed ortho-arylation of N-aryl pyrazoles, allowing for the synthesis of complex, polysubstituted systems. researchgate.net This structural versatility makes N-arylated pyrazoles valuable scaffolds in drug discovery and materials science.

Computational and Theoretical Investigations on 3,5 Dimethyl 1 2 Nitrophenyl Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For pyrazole (B372694) derivatives, DFT calculations are commonly performed using functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost nih.govnih.gov. However, specific DFT-derived data for 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole could not be located.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties irjweb.comresearchgate.net. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive irjweb.com.

For various pyrazole derivatives, FMO analysis has been used to understand their reactivity and electronic properties derpharmachemica.comnih.gov. However, a specific analysis detailing the HOMO-LUMO energies and their corresponding energy gap for this compound is not available in the reviewed literature. Such a study would reveal how the electron-withdrawing nitro group at the ortho position influences the electronic charge distribution and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack) researchgate.net.

MEP analyses have been conducted on numerous pyrazole compounds to identify their reactive centers derpharmachemica.comresearchgate.net. For this compound, an MEP analysis would be expected to show a significant region of negative potential around the nitro group's oxygen atoms, making them susceptible to electrophilic interactions. The pyrazole ring's nitrogen atoms would also likely exhibit negative potential. Specific MEP maps and potential values for the title compound, however, have not been published.

Vibrational Frequency Analysis (Computational IR and Raman)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental spectra nih.gov. This comparison helps in the assignment of vibrational bands observed in experimental IR and Raman spectroscopy nih.gov.

Computational vibrational spectra have been reported for the parent 3,5-dimethylpyrazole (B48361) and other derivatives nih.govnih.govresearchgate.net. These studies provide a basis for assigning vibrations of the pyrazole ring and methyl groups. A theoretical vibrational analysis of this compound would additionally involve characteristic frequencies for the nitrophenyl group, such as the symmetric and asymmetric stretching vibrations of the NO₂ group. However, a specific computational study correlating the theoretical IR and Raman spectra of this compound with experimental data could not be found.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Predicting nuclear magnetic resonance (NMR) chemical shifts using computational methods, particularly DFT with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation bohrium.comnih.gov. By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them to experimental values, researchers can confirm or revise the assignment of chemical structures nih.govnrel.gov.

While DFT-based NMR predictions have been successfully applied to a variety of pyrazole derivatives nih.govnih.gov, a dedicated study presenting the predicted ¹H and ¹³C NMR chemical shifts for this compound and their correlation with experimentally obtained spectra is not available in the surveyed literature. Such an analysis would be crucial for confirming the substitution pattern and understanding the electronic environment of each atom in the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insight into its conformational flexibility, particularly the dynamics of the rotation between the pyrazole and nitrophenyl rings in different environments (e.g., in a vacuum or in various solvents) nih.gov.

MD simulations have been used to explore the conformational flexibility and binding modes of complex systems containing pyrazole moieties nih.govresearchgate.net. However, there are no specific MD simulation studies in the available literature that focus on the conformational landscape and flexibility of this compound itself.

Based on a comprehensive search of available scientific literature, there are no specific studies on the Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking simulations for the compound This compound .

While extensive research exists on the computational and theoretical investigation of various pyrazole derivatives, the specific compound of interest is not explicitly the subject of published QSAR or molecular docking analyses. Scientific studies in these areas tend to focus on broader classes of pyrazole-containing molecules to derive structure-activity relationships or to investigate interactions with specific biological targets.

Therefore, the requested detailed article focusing solely on the QSAR and molecular docking of this compound cannot be generated at this time due to a lack of specific data in the scientific domain.

Reactivity Profiles and Transformational Chemistry of 3,5 Dimethyl 1 2 Nitrophenyl Pyrazole

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group on the phenyl ring is a versatile functional handle that can be readily reduced to an amino group, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This transformation is a critical step in the synthesis of various fused heterocyclic systems and other complex organic molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the chemoselectivity and reaction conditions.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metallic reducing agents in acidic media. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a widely employed and efficient method for the reduction of nitroarenes. nih.govorganic-chemistry.org This method typically proceeds under mild conditions with high yields. Another classical approach involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl). youtube.comnih.gov

A particularly effective and mild method for the reduction of nitroarenes, including nitrophenyl-substituted pyrazoles, is the use of sodium dithionite (B78146) (Na₂S₂O₄). rsc.orgrsc.orgresearchgate.netnih.gov This reagent is known for its chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, to facilitate the dissolution of both the substrate and the reducing agent.

The resulting 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a valuable intermediate. The newly formed amino group can participate in a range of subsequent reactions, such as diazotization, acylation, and condensation with carbonyl compounds, to generate a diverse library of derivatives.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

Reducing Agent/SystemTypical ConditionsComments
Catalytic Hydrogenation
H₂, Pd/CMethanol or Ethanol, room temperature to moderate heatHigh efficiency and clean conversion. nih.govorganic-chemistry.orgbeilstein-journals.orggoogle.comrsc.org
Metal/Acid Systems
SnCl₂·2H₂O / HClEthanol, refluxA classic and reliable method. youtube.comnih.gov
Fe / HCl or Acetic AcidRefluxCost-effective and widely used in industrial processes.
Other Reagents
Sodium Dithionite (Na₂S₂O₄)Dioxane/Water or DMF/Water, room temperature to gentle warmingMild and chemoselective. rsc.orgrsc.orgresearchgate.netnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comorganic-chemistry.orgwikipedia.orgmjcce.org.mklibretexts.orgnih.govlibretexts.orgrsc.org This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, the 1-(3,5-dimethylpyrazolyl) substituent is generally considered to be an activating group and an ortho, para-director. This is attributed to the lone pairs of electrons on the nitrogen atoms of the pyrazole (B372694) ring, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group activates the nitrophenyl ring towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgnih.govyoutube.comlibretexts.org This activation is most effective at the positions ortho and para to the nitro group. In the case of this compound, the positions activated for nucleophilic attack are the carbon atom bearing the pyrazole ring (C1) and the carbon at the C3 position.

A good leaving group is typically required for a successful SNAr reaction. In the absence of a leaving group like a halogen on the nitrophenyl ring, direct nucleophilic substitution of a hydrogen atom (vicarious nucleophilic substitution) can occur under specific conditions, but it is less common. If a suitable leaving group were present at the ortho or para position to the nitro group, its displacement by a nucleophile would be highly favored.

Reactions Involving the Pyrazole Heterocycle

The 3,5-dimethylpyrazole (B48361) ring in the title compound is also a site for various chemical transformations. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, particularly at the C4 position. researchgate.net

Electrophilic Substitution at C4:

The C4 position of the 1-substituted-3,5-dimethylpyrazole ring is analogous to the para-position of an activated benzene ring and is the most nucleophilic carbon atom. Consequently, it readily undergoes electrophilic substitution reactions. dntb.gov.ua

One of the most common reactions to introduce a functional group at the C4 position is the Vilsmeier-Haack reaction. researchgate.netjocpr.comresearchgate.netwikipedia.orgijpcbs.com This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), results in the formylation of the pyrazole ring at the C4 position to yield the corresponding 4-formyl derivative.

Halogenation of the pyrazole ring at the C4 position can also be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for the chlorination, bromination, and iodination of the C4 position under mild conditions. semanticscholar.orgbeilstein-archives.orgresearchgate.net

N-Alkylation:

While the N1 position of the pyrazole ring is already substituted with the 2-nitrophenyl group, it is important to consider the general principles of N-alkylation in unsymmetrical pyrazoles, as this provides insight into the regioselectivity of the initial synthesis of the title compound. The alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers. The outcome of the reaction is often influenced by steric factors, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. rsc.orgbeilstein-journals.orgjocpr.comresearchgate.netsemanticscholar.orguniovi.esnih.govnih.gov

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity:

The regioselectivity in the chemical transformations of this compound is a crucial aspect, determined by the electronic and steric properties of the molecule.

In the synthesis of the parent molecule: The reaction of 2-nitrophenylhydrazine (B1229437) with pentane-2,4-dione is generally regioselective, leading to the formation of the 1-(2-nitrophenyl) isomer. This is primarily governed by the reaction mechanism of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.netnih.gov

In electrophilic substitution on the nitrophenyl ring: As discussed in section 5.2, the directing effects of the nitro and pyrazolyl groups lead to a high degree of regioselectivity, favoring substitution at the C4 and C6 positions.

In electrophilic substitution on the pyrazole ring: The inherent electronic properties of the 1,3,5-trisubstituted pyrazole ring direct electrophiles almost exclusively to the C4 position.

In nucleophilic aromatic substitution: The activating effect of the nitro group dictates that nucleophilic attack will occur preferentially at the positions ortho and para to it.

Stereochemical Control:

While the parent molecule, this compound, is achiral, the introduction of chiral centers can be achieved through various chemical transformations. The control of stereochemistry in such reactions is a significant challenge in modern organic synthesis.

For instance, if a chiral substituent were introduced at the C4 position of the pyrazole ring or on the nitrophenyl ring, subsequent reactions could be influenced by this chiral element, potentially leading to diastereoselective outcomes.

Furthermore, the development of asymmetric catalytic methods for the functionalization of pyrazole derivatives is an active area of research. The use of chiral catalysts can enable the enantioselective synthesis of pyrazole-containing molecules with defined stereochemistry. mjcce.org.mkdntb.gov.uauniovi.esnih.gov For example, asymmetric aldol (B89426) reactions or Michael additions catalyzed by chiral organocatalysts or metal complexes could be employed to introduce chiral moieties onto the molecule with high stereocontrol.

Table 2: Summary of Regioselectivity in Reactions of this compound

Reaction TypeSite of ReactionControlling Factors
Electrophilic Aromatic Substitution Nitrophenyl Ring (C4, C6)Directing effects of -NO₂ (meta) and -Pyrazolyl (ortho, para) groups. youtube.comorganic-chemistry.orgwikipedia.orgmjcce.org.mklibretexts.orgnih.govlibretexts.orgrsc.org
Nucleophilic Aromatic Substitution Nitrophenyl Ring (C1, C3, C5)Activating effect of the -NO₂ group (ortho, para). nih.govwikipedia.orgnih.govyoutube.comlibretexts.org
Electrophilic Substitution on Pyrazole Pyrazole Ring (C4)Inherent nucleophilicity of the C4 position. researchgate.netdntb.gov.uajocpr.comresearchgate.netwikipedia.orgijpcbs.com
N-Alkylation (of precursor) Pyrazole Ring (N1 vs. N2)Steric hindrance at the nitrogen atoms. rsc.orgbeilstein-journals.orgjocpr.comresearchgate.netsemanticscholar.orguniovi.esnih.govnih.gov

Coordination Chemistry and Ligand Properties of 3,5 Dimethyl 1 2 Nitrophenyl Pyrazole

Pyrazole (B372694) Derivatives as Versatile N-Donor Ligands

Pyrazole and its derivatives are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.net These nitrogen atoms, being Lewis bases, readily donate their lone pair of electrons to metal centers, acting as effective N-donor ligands. researchgate.net The versatility of pyrazole-based ligands stems from their ability to adopt various coordination modes. researchgate.net They can coordinate as neutral monodentate ligands through one of the nitrogen atoms or, upon deprotonation, act as anionic bridging ligands (pyrazolates) connecting two or more metal centers. researchgate.netnih.gov Furthermore, the introduction of substituents at different positions on the pyrazole ring allows for the fine-tuning of their steric and electronic properties, thereby influencing the geometry, nuclearity, and reactivity of the resulting coordination complexes. researchgate.net The extensive use of pyrazole derivatives in coordination chemistry has led to the synthesis of a vast number of metal complexes with diverse structural topologies and applications in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their molecular structures and bonding characteristics.

Palladium (Pd(II)) Complexes with Helical Twists

While specific literature on Palladium(II) complexes with this compound exhibiting helical twists is not abundant, the formation of helical coordination polymers with other chiral ligands and Pd(II) ions has been documented. frontiersin.org The steric bulk introduced by the 2-nitrophenyl group in this compound could potentially induce a twisted or helical arrangement of the ligands around the palladium center to minimize steric hindrance. hu.edu.jo In such complexes, the palladium(II) ion typically adopts a square planar geometry. researchgate.net The synthesis of these complexes often involves the reaction of the pyrazole-based ligand with a palladium(II) precursor, such as [PdCl2(NCPh)2]. nih.gov The resulting complexes can exist as trans isomers, which are often favored due to the steric bulk of the ligands. hu.edu.jo The formation of a helical structure would be a fascinating consequence of the ligand's specific substitution pattern.

Silver (Ag(I)) Complexes and Supramolecular Networks (based on related nitropyrazoles)

Silver(I) ions are well-known for their flexible coordination geometry, which allows for the formation of diverse supramolecular architectures, including coordination polymers. nih.govmdpi.commdpi.com While direct studies on this compound are limited, research on related nitropyrazole ligands provides valuable insights. For instance, silver(I) complexes with 3,5-dimethyl-4-nitropyrazole have been shown to form 3D networks through a combination of coordinative bonds, hydrogen bonds, and π-π stacking interactions. rsc.org The nitro group, along with the pyrazole N-H (if present), can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking, both of which are crucial in directing the self-assembly of the supramolecular network. rsc.org In the case of this compound, the nitro group could similarly influence the formation of extended structures through intermolecular interactions, leading to the generation of one-, two-, or three-dimensional supramolecular networks.

Other Transition Metal Complexes and Their Structural Features

The coordination chemistry of this compound is not limited to palladium and silver. This ligand has the potential to form complexes with a variety of other transition metals. For instance, copper(II) complexes with other pyrazole-based ligands have been synthesized and structurally characterized, often revealing dinuclear structures with bridging halides. nih.gov Similarly, cobalt(II) and nickel(II) have been shown to form coordination compounds with pyrazole derivatives, exhibiting various geometries. mdpi.com The specific structural features of complexes with this compound would be dictated by the preferred coordination number and geometry of the metal ion, as well as the steric and electronic properties of the ligand itself. For example, the bulky 2-nitrophenyl group might favor lower coordination numbers or distorted geometries to alleviate steric strain.

Coordination Modes and Geometries of Metal-Pyrazole Complexes

As previously mentioned, pyrazole ligands can exhibit several coordination modes. In the case of this compound, which is an N-substituted pyrazole, the most common coordination mode is expected to be monodentate, where the ligand binds to the metal center through the N2 nitrogen atom of the pyrazole ring. The N1 nitrogen is blocked by the 2-nitrophenyl group.

The geometry of the resulting metal-pyrazole complexes is highly dependent on the metal ion and the stoichiometry of the complex. Some common geometries observed for transition metal complexes with pyrazole-based ligands include:

Square Planar: Often observed for d8 metal ions like Pd(II) and Pt(II). researchgate.net

Tetrahedral: Common for d10 metal ions like Zn(II) and Cd(II), as well as some Co(II) complexes. nih.gov

Octahedral: Frequently seen for a wide range of transition metals, including Co(II), Ni(II), and Cu(II), typically with a 1:2 or 1:4 metal-to-ligand ratio and additional coordinating solvent molecules or anions. mdpi.com

Linear: A characteristic geometry for Ag(I) complexes with two coordinating ligands. mdpi.com

The specific coordination geometry adopted by a metal complex of this compound will be a result of the interplay between the electronic preferences of the metal ion and the steric demands of the ligands.

Applications in Advanced Functional Materials Science

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules with donor-π-acceptor (D-π-A) motifs are often investigated for these properties. In 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole, the dimethyl-pyrazole ring can be considered an electron donor and the nitrophenyl group an electron acceptor, making it a candidate for NLO activity. However, the extent of research into its specific NLO characteristics is a key point of consideration.

Second-Harmonic Generation (SHG) Efficiency Studies

Second-Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for practical applications.

Based on a review of available scientific literature, specific experimental or theoretical studies detailing the Second-Harmonic Generation (SHG) efficiency of this compound have not been reported. Consequently, no quantitative data on its SHG efficiency is available for presentation.

Impact of Molecular Structure on NLO Response

However, specific research articles analyzing and quantifying the impact of the ortho-nitro substitution on the NLO response of this compound are not present in the available literature. While general principles of molecular structure's effect on NLO properties are well-established for pyrazole (B372694) derivatives, a detailed analysis for this specific isomer is not documented.

Deuteration Strategies for Optimized Optical Performance

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a known strategy in materials science to enhance the performance of NLO materials. This is often done to reduce absorption losses at specific operating wavelengths, particularly in the near-infrared region, which are caused by the overtones of C-H, N-H, or O-H vibrational modes. By replacing these bonds with C-D, N-D, or O-D bonds, these vibrational absorptions are shifted to longer wavelengths, creating a clearer optical window for NLO processes.

There are no specific studies found in the scientific literature that apply or discuss deuteration strategies for the optimization of the optical performance of this compound.

Potential in Other Optoelectronic Applications

Beyond nonlinear optics, pyrazole derivatives are being explored for a range of other optoelectronic applications. Their inherent electronic and optical properties, which can be tuned through synthetic modification, make them candidates for roles in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The general class of pyrazole compounds is known for its charge-transporting capabilities and luminescence properties. nih.gov

However, a search of the available scientific literature does not yield specific studies investigating the application of this compound in these other optoelectronic fields. Therefore, while the broader family of pyrazole derivatives shows promise, the potential of this specific compound remains unexplored and undocumented in public research.

Biological Activity Studies of 3,5 Dimethyl 1 2 Nitrophenyl Pyrazole Derivatives in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activity Research

The pyrazole (B372694) nucleus is a key pharmacophore in the development of new antimicrobial agents. mdpi.comjocpr.com Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. ejmse.romdpi.com

Several studies have demonstrated the potential of 3,5-dimethylpyrazole (B48361) derivatives as antibacterial agents. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 3,5-dimethyl azopyrazole derivatives were evaluated for their antimicrobial activity using the agar (B569324) diffusion method. jocpr.com The results showed that some compounds with chloro-substituents exhibited notable inhibition against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). jocpr.com

In another study, newly synthesized 3,5-dimethyl pyrazole derivatives were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. ejmse.ro The results indicated that the compounds possessed antimicrobial effects against both Gram-positive and Gram-negative bacteria. ejmse.ro Specifically, one compound showed a pronounced antibacterial effect against S. aureus, while an increased sensitivity was observed for E. coli with the tested compounds. ejmse.ro The antibacterial activity of various 1,3,5-trisubstituted pyrazole derivatives has also been assessed against five Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, and Bacillus pumilus) and two Gram-negative strains (Escherichia coli and Klebsiella pneumoniae). greenpharmacy.info Certain compounds containing bromo and chloro substitutions demonstrated the highest activity against the tested Gram-positive bacteria. greenpharmacy.info

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

The antifungal potential of pyrazole derivatives is also a significant area of investigation. mdpi.comnih.govnih.gov Studies have shown that these compounds can be effective against various fungal pathogens. For example, certain pyrazole derivatives have been screened for their activity against Aspergillus niger, with one compound demonstrating high antifungal activity comparable to the standard drug Clotrimazole, showing a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov

In a comprehensive study, twenty different pyrazole derivatives were evaluated for their antifungal efficacy. nih.gov One derivative, in particular, was identified as the most effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters (IZDs) of 32.0 mm and 30.0 mm, respectively. This compound exhibited 100% antifungal activity at concentrations between 500 and 1000 μg/ml. nih.gov Other research has also confirmed the antifungal properties of pyrazole derivatives against yeasts like Candida albicans. ejmse.ro

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

In Vitro Anti-inflammatory Activity and Enzyme Inhibition

Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit enzymes involved in the inflammatory pathway. mdpi.comdovepress.com

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. dovepress.com Pyrazole derivatives, including the commercially available drug Celecoxib, are recognized as potent and often selective COX-2 inhibitors. nih.govtandfonline.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects. tandfonline.com

Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity. A series of pyrazole-bearing methylamine (B109427) derivatives were assessed, with some compounds exhibiting potent in vitro COX-2 inhibition with IC50 values as low as 1.79 μM and selectivity indices (SI) comparable to Celecoxib. dovepress.com Other research on pyrazolyl-thiazolidinone derivatives also identified compounds with high COX-2 selectivity, with one derivative showing a selectivity index of 134.6. tandfonline.com Similarly, hybrid molecules incorporating pyrazole and morpholine (B109124) scaffolds have demonstrated excellent COX-2 inhibition (IC50 = 0.17 μM) and high selectivity (SI = 188.58), surpassing the reference drug Celecoxib. mdpi.com The presence of specific substituents, such as a benzene (B151609) sulfonamide moiety on the N1 position of the pyrazole ring, is often crucial for selective COX-2 inhibitory activity. dovepress.com

Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Selected Pyrazole Derivatives

In Vitro Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Pyrazole-containing derivatives have been identified as a promising class of compounds with potential antitubercular activity. nih.govresearchgate.net

A number of studies have focused on synthesizing pyrazole derivatives and testing their efficacy against Mycobacterium tuberculosis. In one study, a series of pyrazoline derivatives were synthesized and evaluated in vitro against M. tuberculosis H37Ra. mdpi.com Ten out of fourteen synthesized compounds showed promising activity, with MIC values ranging from 17 μM to 511 μM. The most active compound exhibited an MIC of 17 μM. mdpi.com The study highlighted that methyl group substitution on the phenyl ring had a favorable effect on activity, whereas a methoxy (B1213986) group substitution was detrimental. mdpi.com

Table 4: In Vitro Antitubercular Activity of Selected Pyrazoline Derivatives against M. tuberculosis H37Ra

Estrogen Receptor (ER) Binding Affinity (In Vitro Receptor Studies)

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers, such as breast cancer. thesciencein.org Pyrazole derivatives have been investigated as novel scaffolds for ligands that can bind to ER subtypes, ERα and ERβ. nih.gov The substitution pattern on the pyrazole core and its associated aryl rings greatly influences the binding affinity and selectivity. nih.gov

In a notable study, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent on their A-phenol ring were synthesized and their binding affinity for ERα and ERβ was determined. nih.govresearchgate.net Among the compounds tested, the 2-nitrophenol (B165410) derivative was found to bind effectively to both estrogen receptor subtypes, with Relative Binding Affinity (RBA) values of 5.17 for ERα and 3.27 for ERβ. nih.govresearchgate.net The research concluded that the introduction of a nitro group into the A ring of these compounds generally benefited their ERβ binding capabilities. nih.gov Other studies have shown that a p-hydroxyl group on the N1-phenyl ring can enhance affinity and selectivity for ERα. nih.gov

Table 5: Estrogen Receptor (ER) Binding Affinity of a Nitro-Substituted Pyrazole Derivative

Other In Vitro Enzyme or Receptor Interaction Studies

Derivatives of the pyrazole scaffold, including those with nitrophenyl substitutions, have been investigated for their interactions with a variety of enzymes and receptors in vitro. These studies are crucial for identifying potential therapeutic applications and understanding the molecular mechanisms of action.

One area of investigation involves the estrogen receptor (ER). Novel tetrasubstituted pyrazole derivatives featuring a nitro group on the A-phenol ring have been synthesized and evaluated for their binding affinity to ER subtypes ERα and ERβ. Among the tested compounds, a 2-nitrophenol derivative demonstrated a satisfactory binding ability to both estrogen receptor subtypes. Generally, the inclusion of a nitro group in the structure of these compounds was found to be beneficial for their ERβ binding capabilities.

The orexin (B13118510) receptor system, which is involved in regulating sleep-wake cycles, has also been a target for pyrazole derivatives. An in-house high-throughput screening campaign identified a series of compounds with activity on both orexin 1 (OX₁R) and orexin 2 (OX₂R) receptors. These compounds' inhibitory activity was assessed by measuring the inhibition of orexin-A induced Ca²+ flux in CHO cells that overexpress either the human OX₁ or OX₂ receptor.

Furthermore, pyrazole derivatives have been explored as ligands for cannabinoid receptors. A series of novel 4,5-dihydrobenzo-oxa-cycloheptapyrazoles were synthesized, and their affinity for cannabinoid receptors was determined. Radioligand binding assays were central to evaluating how different substituents on the pyrazole core influenced receptor affinity.

In the realm of enzyme inhibition, pyrazole derivatives have shown activity against several targets. For instance, newly synthesized N-Manniche bases of pyrazole derivatives were tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), which are implicated in liver cancer. One compound, 3-Methyl-1-((2-nitrophenylamino)(phenyl)methyl)-4-(phenyldiazenyl)-1H-pyrazol-5-ol , was among those synthesized and characterized. Certain derivatives in this class exhibited potent dual inhibition of both VEGFR2 and CDK-2. Additionally, fluorosulfate-containing pyrazole heterocycles have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease.

The table below summarizes the interaction of various pyrazole derivatives with different biological targets.

Pyrazole Derivative ClassBiological TargetKey Findings
Nitro-substituted tetrasubstituted pyrazolesEstrogen Receptors (ERα, ERβ)A 2-nitrophenol derivative showed good binding to both ERα and ERβ. The nitro group generally enhanced ERβ binding.
4-aminopyrazole derivativesOrexin Receptors (OX₁R, OX₂R)Identified as antagonists with varying potency and selectivity for OX₂R over OX₁R.
4,5-dihydrobenzo-oxa-cycloheptapyrazolesCannabinoid Receptors (CB₁)Synthesized and evaluated for CB₁ receptor affinity, with substitutions on the carboxamide moiety influencing binding.
N-Manniche bases of pyrazoleVEGFR2 / CDK-2Compounds showed promising dual inhibitory activity against both enzymes, with IC₅₀ values in the micromolar and sub-micromolar range.
Pyrazole-5-fluorosulfatesButyrylcholinesterase (BuChE)Identified as potent and selective BuChE inhibitors, with one compound showing an IC₅₀ of 0.79 μM.

Structure-Activity Relationship (SAR) Analysis of Pyrazole Derivatives for Biological Targets

For pyrazole-based inhibitors of the metalloproteinases meprin α and meprin β, SAR exploration revealed key insights. Modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. Docking studies suggested that aryl moieties at these positions likely target the S1 and S1' pockets of the enzymes. The introduction of acidic carboxyphenyl groups, particularly at the meta-position, increased activity against meprin β. Conversely, incorporating two acidic moieties enhanced selectivity by abolishing the inhibition of off-target metalloproteases like MMPs and ADAMs.

In the context of orexin receptor antagonists, SAR studies focused on optimizing a high-throughput screening hit. The initial compound had three key parts: part A (biaryl-carboxamide), part B (4-aminopyrazole), and part C. The investigation began by modifying part A while keeping the 4-aminopyrazole (part B) constant. It was found that replacing the 4-aminopyrazole with a 4-amino-imidazole moiety resulted in reduced potency. This systematic modification approach allowed for the fine-tuning of the molecule's affinity and selectivity for the orexin-2 receptor.

For pyrazole derivatives targeting butyrylcholinesterase (BuChE), SAR analysis indicated that the substituents at the 1-, 3-, and 4-positions of the pyrazole ring, as well as the 5-fluorosulfate group, all influenced the inhibitory activity. Molecular docking studies suggested that the fluorosulfate (B1228806) group specifically enhanced binding affinity to human BuChE through a π-sulphur interaction.

Quantitative structure-activity relationship (QSAR) models have also been developed for pyrazole derivatives. One such study focused on a series of pyrazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR). This computational approach creates a theoretical model that correlates the biological activity (IC₅₀ values) of the compounds with their calculated physicochemical descriptors, allowing for the prediction of activity for new derivatives.

The table below outlines key SAR findings for pyrazole derivatives against different targets.

Biological TargetStructural Moiety ModifiedSAR Findings
Meprin α and Meprin βPositions 3 and 5 of the pyrazole ringAryl moieties at these positions target S1 and S1' pockets. Acidic substituents influence activity and selectivity.
Orexin-2 Receptor (OX₂R)4-aminopyrazole moiety (Part B)Replacing the 4-aminopyrazole with 4-amino-imidazole led to a decrease in potency.
Butyrylcholinesterase (BuChE)Substituents at positions 1, 3, 4, and 5All positions influence inhibitory activity. The 5-fluorosulfate group enhances binding via π-sulphur interactions.
Epidermal Growth Factor Receptor (EGFR)Various substituents on pyrazoline coreQSAR models correlate physicochemical descriptors with inhibitory activity (IC₅₀), enabling predictive screening.

Conclusion and Future Perspectives in Research on 3,5 Dimethyl 1 2 Nitrophenyl Pyrazole

Synthesis of Novel Analogs with Tailored Properties

The future synthesis of novel analogs of 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole is a cornerstone for developing compounds with fine-tuned characteristics. Building upon established synthetic routes for pyrazoles, which often involve the condensation of β-dicarbonyl compounds with arylhydrazines, future work can focus on introducing a diverse array of functional groups.

Modification of the Phenyl Ring: Systematic variation of substituents on the 2-nitrophenyl ring can modulate the electronic properties of the entire molecule. Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or additional electron-withdrawing groups (e.g., cyano, trifluoromethyl) could significantly impact the compound's reactivity, coordination ability, and biological activity.

Functionalization of the Pyrazole (B372694) Core: While the 3 and 5 positions are methylated, the C4 position of the pyrazole ring is a prime site for electrophilic substitution reactions. nih.govglobalresearchonline.net Future synthetic strategies could explore halogenation, nitration, or formylation at this position to create a new series of derivatives.

Scaffold Hopping and Isomeric Exploration: The synthesis and comparative study of other isomers, such as 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole, can provide valuable structure-activity relationship (SAR) insights. nih.gov Creating hybrid molecules by linking the pyrazole core to other heterocyclic systems like furan, thiazole, or pyridine (B92270) could lead to compounds with novel biological profiles, potentially acting as phosphodiesterase type 4 (PDE4) inhibitors or anticonvulsant agents. ebi.ac.ukresearchgate.net

A summary of potential synthetic modifications is presented below:

Modification Site Proposed Substituents/Changes Potential Outcome
Nitrophenyl Ring Electron-donating groups (e.g., -OCH₃, -NH₂)Altered electronic properties, enhanced biological interactions
Electron-withdrawing groups (e.g., -CN, -CF₃)Modified reactivity, potential for new material applications
Pyrazole C4 Position Halogens (e.g., -Br, -Cl)Intermediates for further functionalization, altered lipophilicity
Azo groups (-N=N-Ar)Development of dyes and photosensitive materials jocpr.comjocpr.com
Overall Structure Isomeric variations (e.g., 4-nitrophenyl)Elucidation of structure-activity relationships nih.gov
Linkage to other heterocyclesCreation of hybrid molecules with novel bioactivities ebi.ac.uk

Exploration of Diverse Chemical Reactivity

The unique arrangement of a pyrazole ring, two methyl groups, and a sterically hindered nitrophenyl group in this compound suggests a rich and complex chemical reactivity that is yet to be fully explored. The pyrazole nucleus is known for its distinct reactivity, with electrophilic substitutions typically occurring at the C4 position and nucleophilic attacks favored at the C3 and C5 positions. nih.gov

Future research should focus on:

Reduction of the Nitro Group: The selective reduction of the ortho-nitro group to an amino group would yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This resulting aminophenyl-pyrazole would be a highly valuable precursor for synthesizing a wide range of fused heterocyclic systems, such as pyrazolo[1,5-a]quinoxalines or pyrazolo[1,5-a]benzimidazoles, which are scaffolds of significant medicinal interest.

Metal-Catalyzed Cross-Coupling Reactions: Investigating the utility of the pyrazole scaffold in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) by first introducing a handle like a halogen at the C4 position. This would enable the covalent linkage of various aryl, alkyl, or amino groups, vastly expanding the chemical space of accessible derivatives.

Cycloaddition Reactions: Exploring the dienophilic or dipolarophilic nature of the pyrazole ring and its substituents in cycloaddition reactions to construct more complex polycyclic architectures.

Advanced Characterization Techniques and Computational Modeling

A deeper understanding of the structural and electronic properties of this compound is crucial for rational design. While crystal structure data for the related 4-nitro isomer reveals a twisted conformation between the pyrazole and benzene (B151609) rings, detailed experimental and computational studies on the 2-nitro isomer are needed. nih.govresearchgate.net

Future research avenues include:

Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures of the title compound and its derivatives to precisely determine bond lengths, bond angles, and intermolecular interactions like π–π stacking. nih.gov This is fundamental for understanding its solid-state properties and for validating computational models.

Density Functional Theory (DFT) Calculations: Employing DFT to model the molecular structure, predict spectroscopic properties (IR, NMR, UV-Vis), and analyze the electronic landscape. nih.gov Key parameters to investigate include the frontier molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential (MEP) to identify reactive sites, and Natural Bond Orbital (NBO) analysis to understand charge distribution. nih.gov

Dynamic and Spectroscopic Studies: Using advanced NMR techniques (e.g., NOESY) to study the conformational dynamics in solution, particularly the rotational barrier around the N-C(phenyl) bond, which is influenced by the ortho-nitro group.

Technique Research Goal Expected Information
Single-Crystal X-ray DiffractionDetermine solid-state structurePrecise bond lengths/angles, intermolecular forces, packing nih.gov
Density Functional Theory (DFT)Model electronic propertiesHOMO-LUMO gap, electrostatic potential, charge distribution nih.gov
Advanced NMR SpectroscopyAnalyze solution-state conformationRotational dynamics, spatial proximity of atoms

Rational Design of Ligands and Materials with Specific Applications

The structural features of this compound make it an attractive candidate for applications in coordination chemistry and materials science. The two nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, making it a versatile ligand.

Coordination Chemistry: The synthesis and characterization of metal complexes (e.g., with Ag(I), Cu(I), Ni(II)) are a promising area. researchgate.net The steric hindrance from the ortho-nitro and dimethyl groups could lead to unusual coordination geometries and potentially catalytic properties. The nitro group itself could also participate in weaker coordinative interactions, influencing the formation of supramolecular assemblies. researchgate.net

Nonlinear Optical (NLO) Materials: Many pyrazole derivatives exhibit significant NLO properties, often exceeding that of standard materials like urea. nih.gov The push-pull electronic nature created by the electron-rich pyrazole ring and the electron-withdrawing nitrophenyl group suggests that this compound and its analogs could be potent NLO candidates. Computational screening using DFT to calculate hyperpolarizability (β₀) would be an efficient first step to identify the most promising derivatives for synthesis and experimental validation. nih.gov

Emerging Avenues in Biological Mechanism Exploration

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. globalresearchonline.netmdpi.com Derivatives of 3,5-dimethylpyrazole (B48361) have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netjocpr.comnih.gov

Future research should be directed towards:

Enzyme Inhibition Studies: Screening this compound and its rationally designed analogs against key enzyme targets implicated in disease. Based on related structures, promising targets include cyclooxygenase-2 (COX-2) for anti-inflammatory applications, phosphodiesterases (PDEs) for inflammatory airway diseases, and protein kinases like VEGFR2 and CDK-2 for anticancer activity. ebi.ac.uknih.govsemanticscholar.org

Antimicrobial and Antiparasitic Screening: Evaluating the compound and its derivatives against a panel of pathogenic bacteria, fungi, and parasites. The presence of the nitroaromatic moiety, a feature in some existing antimicrobial drugs, suggests this could be a fruitful line of inquiry.

Molecular Docking and SAR Studies: Using computational molecular docking to predict the binding modes of these pyrazole derivatives within the active sites of biological targets. nih.gov This in-silico approach, combined with the synthesis of focused libraries of analogs, will be crucial for establishing clear structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dimethyl-1-(2-nitrophenyl)pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of 2-nitrophenylhydrazine with acetylacetone (a β-diketone) in ethanol under reflux (4–6 hours). Key parameters include stoichiometric ratios (1:1 arylhydrazine to diketone), solvent choice (ethanol or methanol), and temperature control (70–80°C) to minimize side products like unsubstituted pyrazoles .
  • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Yields (~70–85%) improve with slow cooling to induce crystallization. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (singlet, 6H, CH₃ groups), δ 6.3–6.5 ppm (singlet, 1H, pyrazole C4-H), and δ 7.5–8.2 ppm (multiplet, 4H, aromatic nitro-substituted phenyl) confirm regioselective substitution .
  • ¹³C NMR : Signals at ~150 ppm (pyrazole C3/C5), ~140 ppm (nitro-phenyl C1), and ~20–25 ppm (methyl carbons) validate the scaffold .
    • IR : Strong absorption at ~1520 cm⁻¹ (C=N stretching) and ~1350 cm⁻¹ (NO₂ asymmetric stretching) confirm pyrazole and nitro groups .

Q. What crystallographic methods are used to resolve the solid-state structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–298 K. Space group determination (e.g., orthorhombic Pca2₁) via SHELXT .
  • Refinement : SHELXL refines anisotropic displacement parameters. Key metrics: R-factor < 0.05, wR₂ < 0.15. Structural features (e.g., π-π stacking distances ~3.8–4.0 Å) are analyzed using Mercury .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of N-arylation in pyrazole derivatives?

  • Steric Effects : Bulky substituents (e.g., 2-nitro group) favor substitution at the less hindered pyrazole N1-position. Computational studies (DFT, ESP maps) show electron-deficient aryl groups enhance electrophilic coupling .
  • Electronic Effects : Electron-withdrawing nitro groups lower the LUMO energy of the aryl electrophile, accelerating SNAr mechanisms. Kinetic studies (e.g., in DMSO with KOtBu) reveal activation energies < 50 kJ/mol .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for nitro-substituted pyrazoles?

  • Case Study : Discrepancies in dihedral angles (NMR vs. XRD) arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) and NOESY confirm conformational flexibility (e.g., phenyl ring rotation barriers ~15–20 kcal/mol) .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., refcode: XOYNIZ) to validate bond lengths/angles (±0.02 Å tolerance) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (anti-inflammatory target) or PfDHFR (anti-malarial target). Key interactions: nitro group H-bonding with Arg120 (COX-2) or pyrazole π-stacking with Phe58 (PfDHFR) .
  • ADMET Prediction : SwissADME calculates bioavailability (TPSA ~70 Ų, LogP ~2.5) and toxicity (AMES test negative). MD simulations (GROMACS) assess membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.